molecular formula C9H7ClN2OS B7728681 2-(3-chloroanilino)-1,3-thiazol-4-one

2-(3-chloroanilino)-1,3-thiazol-4-one

Cat. No.: B7728681
M. Wt: 226.68 g/mol
InChI Key: HDPOWWWAERDNOX-UHFFFAOYSA-N
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Description

2-(3-chloroanilino)-1,3-thiazol-4-one is a chemical compound featuring a thiazol-4-one core scaffold substituted with a 3-chlorophenyl group. This structure is of significant interest in medicinal chemistry and drug discovery research, particularly in the development of novel therapeutic agents. The 1,3-thiazol-4-one scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. Research on closely related analogs has demonstrated potential in various areas. For instance, thiazole and thiazolidinone derivatives have been extensively studied as potential anti-mycobacterial agents for tuberculosis research . Furthermore, structural analogs have been investigated as inhibitors of Casein Kinase I isoform gamma-3, indicating potential applications in oncology and cell signaling pathway research . These related compounds have also been explored for their anti-inflammatory and antioxidant effects, as similar pyrazolin-5-one and thiazolidine-4-one derivatives are known for their scavenging ability against reactive oxygen species (ROS) . This compound is provided exclusively For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are responsible for verifying the identity and purity of the compound for their specific applications.

Properties

IUPAC Name

2-(3-chloroanilino)-1,3-thiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2OS/c10-6-2-1-3-7(4-6)11-9-12-8(13)5-14-9/h1-4H,5H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDPOWWWAERDNOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N=C(S1)NC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N=C(S1)NC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloroanilino)-1,3-thiazol-4-one typically involves the reaction of 3-chloroaniline with thioamide derivatives under specific conditions. One common method includes the cyclization of 3-chloroaniline with thiourea in the presence of a suitable catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired thiazole derivative .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, solvent-free and catalyst-free methods have been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(3-chloroanilino)-1,3-thiazol-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Substituted aniline derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

    Biology: Investigated for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.

    Medicine: Explored for its anti-inflammatory and analgesic activities, showing promise as a lead compound for drug development.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-(3-chloroanilino)-1,3-thiazol-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound has been shown to inhibit enzymes such as cyclooxygenase (COX) and protein kinases, which play crucial roles in inflammation and cell signaling.

    Pathways Involved: By inhibiting COX enzymes, the compound reduces the production of prostaglandins, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Critical Research Findings and Contradictions

  • Cytotoxicity Paradox: In quinazoline derivatives, 3-chloroanilino substitution enhances cytotoxicity, but this effect is abolished when a 4-fluorophenyl group is added (), highlighting substituent sensitivity .
  • Tautomerism vs.

Q & A

Q. What green chemistry approaches can reduce waste in large-scale synthesis?

  • Methodology :
  • Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
  • Use catalytic systems (e.g., Fe³⁺/TiO₂ nanoparticles) to enhance atom economy in cyclization steps .
  • Optimize solvent-free mechanochemical grinding for key intermediates .

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